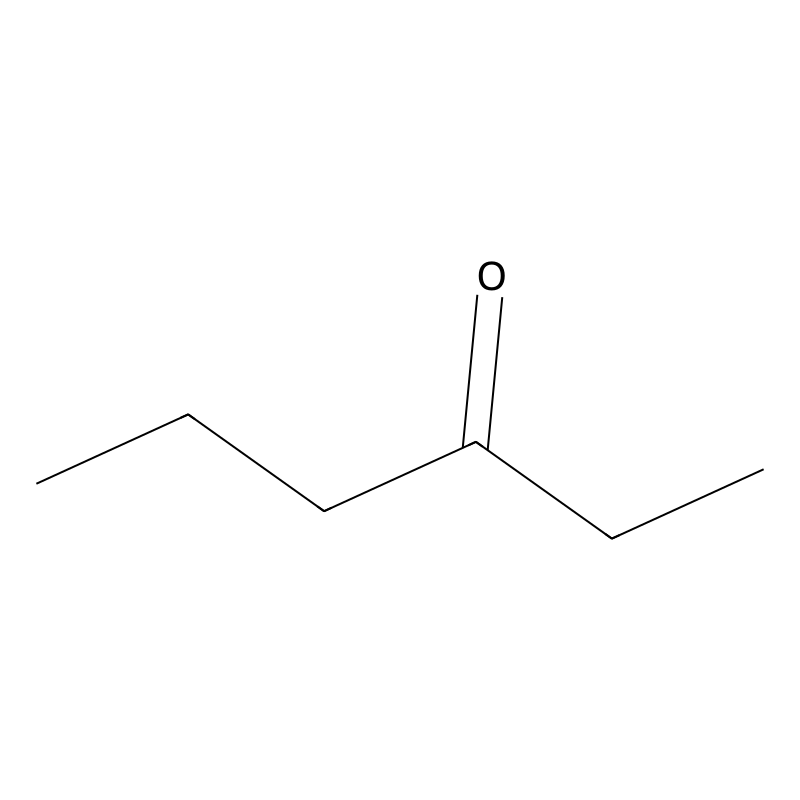3-Hexanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
14.7 mg/mL at 25 °C
14.7 mg/mL
slightly soluble in water; soluble in acetone; soluble in alcohol and ether in all proportions
Synonyms
Canonical SMILES
Organic Synthesis and Characterization:
3-Hexanone, a ketone with the chemical formula C₆H₁₂O, finds extensive use in organic synthesis due to its unique properties. Its carbonyl group (C=O) readily participates in various reactions, making it a valuable precursor for diverse compounds. Researchers utilize 3-Hexanone in the synthesis of:
- Pharmaceutical intermediates: These are building blocks used to create complex molecules with therapeutic applications. 3-Hexanone serves as a starting material for various drugs, including anticonvulsants and antibiotics [, ].
- Fine chemicals: These are high-purity chemicals used in various industries, such as electronics, agriculture, and food additives. 3-Hexanone plays a role in the synthesis of specific flavors, fragrances, and dyes [].
Furthermore, 3-Hexanone forms stable derivatives with various functional groups, making it a valuable tool for molecule characterization. By attaching these derivatives, scientists can gain insights into the structure and properties of unknown molecules [].
Additional Applications in Scientific Research
- Solvent: 3-Hexanone's moderate polarity and solubility in various organic solvents make it a useful solvent in research settings. It is employed in extracting and purifying other compounds, particularly those with similar polarities [].
- Insect Attractant: Studies have shown that 3-Hexanone attracts specific insect species, making it a potential tool in ecological and pest control research.
3-Hexanone, also known as ethyl propyl ketone, is an organic compound with the molecular formula . It is classified as a ketone, characterized by a carbonyl group () bonded to two carbon atoms. This compound is primarily recognized for its sweet, fruity aroma reminiscent of grape, making it notable in flavoring and fragrance applications . 3-Hexanone is a colorless liquid that is hydrophobic and has low solubility in water, which contributes to its utility as a solvent in various chemical processes .
3-Hexanone is a flammable liquid with moderate vapor pressure. It can irritate the skin, eyes, and respiratory system upon exposure.
- Toxicity: 3-Hexanone is considered to have moderate toxicity. Studies have shown that inhalation exposure can cause respiratory tract irritation and central nervous system depression.
- Flammability: 3-Hexanone vapors can form explosive mixtures with air. It is important to handle this compound with proper safety precautions in a well-ventilated area.
- Oxidation: 3-Hexanone can be oxidized to form carboxylic acids.
- Reduction: It can be reduced to form alcohols.
- Condensation: Under acidic conditions, it can react with alcohols to form acetals. For instance, the reaction with 1,3-propanediol produces an acetal .
- Keto-Enol Tautomerization: Like many ketones, 3-hexanone can undergo keto-enol tautomerization due to the presence of alpha-hydrogens .
The biological activity of 3-hexanone has been explored in various contexts. It exhibits potential antimicrobial properties and has been studied for its effects on cellular processes. Its hydrophobic nature limits its interaction with water-soluble biological systems, but it may still influence lipid membranes and cellular signaling pathways . Additionally, some studies suggest its role in metabolic pathways, although detailed mechanisms remain under investigation .
Several methods exist for synthesizing 3-hexanone:
- Oxidation of 3-Hexanol: This method involves the oxidation of 3-hexanol using oxidizing agents such as chromic acid or potassium permanganate.
- Grignard Reaction: 3-Hexanone can also be synthesized via the Grignard reaction by reacting propylmagnesium bromide with propionitrile .
- Condensation Reactions: Condensation of butanal with other ketones can also yield 3-hexanone under specific conditions .
3-Hexanone has diverse applications across various industries:
- Solvent: It is widely used as a solvent in paints, coatings, and adhesives due to its effective dissolving properties.
- Chemical Intermediate: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Flavoring Agent: Its pleasant aroma makes it suitable for use in food flavorings and fragrances .
- Analytical Chemistry: It is utilized in chromatographic techniques for separating compounds.
Interaction studies involving 3-hexanone focus on its reactivity with other chemical species. Notably:
- It forms complexes with amines through hydrogen bonding.
- The interaction with alcohols leads to acetal formation under acidic conditions.
- Studies have shown that it interacts with certain enzymes and biological membranes, suggesting potential effects on metabolic pathways .
Several compounds share structural similarities with 3-hexanone. Below is a comparison highlighting their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Hexanone | Has a carbonyl group at position two; different reactivity profile. | |
| 4-Hexanone | Carbonyl group at position four; less commonly used than 3-hexanone. | |
| Acetone | A smaller ketone; more polar and widely used as a solvent. | |
| 2-Pentanone | Shorter chain length; different physical properties affecting volatility. |
These compounds exhibit varied reactivity and applications due to differences in their carbon chain length and the position of the carbonyl group, making 3-hexanone unique in its specific uses and properties within this group of ketones .
Physical Description
XLogP3
Boiling Point
Density
0.812-0.818
Melting Point
-55.5°C
UNII
GHS Hazard Statements
H226 (97.51%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms

Flammable
Other CAS
589-38-8
Wikipedia
Use Classification
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]
Fire Hazards -> Flammable - 3rd degree
General Manufacturing Information
Dates
Record in the GESTIS Substance Database of the Institute for Occupational Safety and Health








